molecular formula C20H22N2O B5819320 2,2,4,6-tetramethyl-N-phenylquinoline-1(2H)-carboxamide

2,2,4,6-tetramethyl-N-phenylquinoline-1(2H)-carboxamide

Cat. No.: B5819320
M. Wt: 306.4 g/mol
InChI Key: FGMKKJJAJMYHNN-UHFFFAOYSA-N
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Description

2,2,4,6-Tetramethyl-N-phenylquinoline-1(2H)-carboxamide is a synthetic quinoline-carboxamide derivative of interest in medicinal chemistry and drug discovery research. Compounds within the quinoline-carboxamide structural class have demonstrated significant potential in pharmacological profiling, showing activities including potent antimalarial efficacy by targeting the parasite's protein synthesis through inhibition of translation elongation factor 2 (PfEF2) . Furthermore, various quinoline and carboxamide-based heterocycles are extensively investigated for their anticancer properties, with mechanisms involving enzyme inhibition and interaction with key cellular receptors . Researchers value this compound as a key intermediate for constructing more complex polyheterocyclic systems, such as those fused with pyridopyrimidinones and triazolopyrimidines, which are known for their diverse biological activities . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2,2,4,6-tetramethyl-N-phenylquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-14-10-11-18-17(12-14)15(2)13-20(3,4)22(18)19(23)21-16-8-6-5-7-9-16/h5-13H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMKKJJAJMYHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2,4,6-tetramethyl-N-phenylquinoline-1(2H)-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article examines the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H22N2O\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}

This structure includes a quinoline core substituted with a phenyl group and a carboxamide functional group.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. In vitro assays have shown promising results against human cancer cell lines such as COLO205 (colorectal adenocarcinoma) and H460 (non-small-cell lung cancer) with IC50 values indicating effective antiproliferative properties .
  • Mechanism of Action : The compound appears to exert its anticancer effects through multiple pathways. Notably, it may interfere with microtubule dynamics by binding to the colchicine site on tubulin, thereby disrupting mitotic processes . Additionally, structure-activity relationship (SAR) studies indicate that modifications to the quinoline structure can enhance its biological efficacy and reduce toxicity .

In Vitro Studies

A series of experiments have been conducted to evaluate the biological activity of this compound:

Cell Line IC50 (µM) Mechanism
COLO2050.32Microtubule disruption
H4600.89Induction of apoptosis
Hep3B0.75Cell cycle arrest

These findings suggest that the compound is particularly potent against colorectal and lung cancer cells.

Case Studies

  • Study on Antiproliferative Effects : A study published in Nature examined the effects of various quinoline derivatives on cancer cell viability. The results indicated that this compound significantly inhibited cell growth in a dose-dependent manner across multiple cell lines .
  • Molecular Docking Studies : Computational studies have employed molecular docking techniques to predict the binding affinity of the compound to various biological targets. These studies confirmed its potential as an inhibitor of key enzymes involved in cancer progression .
  • Toxicity Assessment : An evaluation of the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile revealed favorable characteristics with minimal cardiotoxicity and no significant mutagenic effects observed in preliminary tests .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to 2,2,4,6-tetramethyl-N-phenylquinoline-1(2H)-carboxamide exhibit significant anticancer properties. For instance:

  • HDAC Inhibition : Compounds with similar structures have been shown to selectively inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. A derivative known as D28 exhibited potent HDAC3 selectivity and induced apoptosis in K562 leukemia cells through G2/M cell cycle arrest .

Antibacterial Activity

The antibacterial efficacy of quinoline derivatives has also been documented:

  • In vitro Studies : A series of synthesized quinoline derivatives demonstrated activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The modifications on the quinoline structure significantly enhanced their antibacterial properties compared to standard antibiotics like ampicillin and gentamicin .

Case Study 1: Anticancer Properties

A study focused on the anticancer effects of a derivative similar to this compound revealed that at varying concentrations (1 μM to 4 μM), the compound significantly increased apoptosis rates in K562 cells compared to controls . The mechanism involved the activation of pro-apoptotic pathways and inhibition of tumor cell proliferation.

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial activity of synthesized quinoline derivatives against MRSA and other pathogenic strains. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard treatments, indicating their potential as effective antibacterial agents .

Comparative Data Table

Compound NameActivity TypeTarget OrganismMIC (µg/mL)Reference
D28 (HDAC inhibitor)AnticancerK562 leukemia cellsN/A
2-(4-(3-Fluorobenzamido)Phenyl)quinoline-4-carboxylic acidAntibacterialS. aureus0.5
N-(3-(Dimethylamino)propyl)-2-(2-nitrophenyl)quinoline-4-carboxamideAntibacterialE. coli0.25

Comparison with Similar Compounds

Key Observations:

  • Methyl vs.
  • N-Substituent Effects : Replacing the phenyl group with cyclohexyl (as in ) introduces greater conformational rigidity and hydrophobicity, which may alter membrane permeability.
  • Heterocyclic Modifications: The oxadiazole ring in introduces additional hydrogen-bonding sites and electronic effects, contrasting with the quinoline core’s planar aromatic system.

Antibacterial Activity

Quinoline-4-carboxamide derivatives (e.g., 5a5, 5a6, 5a7, 5b1) demonstrate that substituents on the carboxamide side chain critically influence antibacterial potency. For example:

  • 5a5 (N-(3-(dimethylamino)propyl)-2-(2-(3-morpholinopropanamido)phenyl)quinoline-4-carboxamide) showed 59% yield and 97.6% purity, with activity linked to the morpholino group’s hydrogen-bonding capacity .

Cytotoxicity and Hydrogen-Bonding Interactions

Evidence from molecular modeling studies highlights that cytotoxicity in carboxamides correlates with internal hydrogen bonds:

  • Compounds with one internal hydrogen bond (e.g., between carboxamide and peri-nitrogen) exhibit potent cytotoxicity (e.g., compounds 4 , 5 , 6 ).
  • The target compound’s tetramethyl groups may sterically hinder such interactions, reducing cytotoxicity compared to less hindered analogs.

Research Findings and Implications

Biological Potential: The phenyl and methyl groups may balance target affinity and pharmacokinetics, but excessive hydrophobicity could limit solubility.

Q & A

Q. What synthetic routes are recommended for synthesizing 2,2,4,6-tetramethyl-N-phenylquinoline-1(2H)-carboxamide, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with the formation of the quinoline core. Key steps include cyclization of substituted anilines with ketones or aldehydes, followed by carboxamide coupling. For example, HBTU (hexafluorophosphate benzotriazole tetramethyl urea) and TEA (triethylamine) are effective coupling agents for amide bond formation between the quinoline carboxylic acid and aniline derivatives . Reaction optimization requires precise control of temperature (e.g., 0°C for coupling steps), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios (1:1.5 molar ratio of acid to amine). Monitoring via TLC ensures intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress and confirm intermediate purity .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95%) and detects trace impurities .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve methyl group positions (e.g., 2,2,4,6-tetramethyl substitution) and confirm carboxamide bond formation. Aromatic proton signals in the δ 7.0–8.5 ppm range validate the quinoline-phenyl structure .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns .

Q. How can researchers distinguish between regioisomers during synthesis?

Regioisomeric byproducts (e.g., differing methyl group positions) are resolved via:

  • 2D NMR (COSY, NOESY): Identifies spatial proximity of methyl groups and aromatic protons.
  • X-ray Crystallography: Definitive structural assignment if single crystals are obtained .
  • Retention Time Differences in HPLC: Regioisomers often exhibit distinct elution profiles due to polarity variations .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for quinoline-carboxamide derivatives?

Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:

  • Impurity Effects: Trace byproducts (e.g., unreacted intermediates) can skew results. Re-purify compounds via column chromatography .
  • Assay Variability: Standardize protocols (e.g., disk diffusion vs. microdilution MIC assays) and use reference strains (e.g., E. coli ATCC 25922) .
  • Structural Confirmation: Validate the compound’s identity using orthogonal methods (NMR, X-ray) to rule out misassignment .

Q. How can computational modeling guide structural modifications to enhance target binding affinity?

  • Docking Studies: Use software like AutoDock Vina to predict interactions with biological targets (e.g., bacterial topoisomerases). Focus on substituent effects:
    • Methyl Groups: Hydrophobic interactions in binding pockets.
    • Phenyl Ring: π-π stacking with aromatic residues .
  • QSAR (Quantitative Structure-Activity Relationship): Correlate substituent electronic properties (Hammett σ values) with activity trends .

Q. What methodologies resolve spectral ambiguities in NMR data for methyl-substituted quinolines?

  • Dynamic Effects: Methyl rotation can broaden signals. Use low-temperature NMR (−40°C) to slow rotation and sharpen peaks.
  • Isotopic Labeling: ¹³C-labeled methyl groups aid in tracking chemical environments .
  • DFT Calculations: Predict chemical shifts using density functional theory (e.g., B3LYP/6-31G*) and compare with experimental data .

Q. How do solvent and pH conditions influence the compound’s stability during biological assays?

  • pH-Dependent Degradation: Test stability in buffers (pH 4–10) via HPLC. Carboxamides are prone to hydrolysis in acidic/basic conditions.
  • Solvent Effects: Use DMSO for stock solutions but limit concentrations (<1% v/v) to avoid cytotoxicity .
  • Light Sensitivity: Store derivatives in amber vials if photodegradation is observed (common in quinoline derivatives) .

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